3-Methyl-6-(trifluoromethyl)picolinic acid
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Overview
Description
3-Methyl-6-(trifluoromethyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 3rd position on the picolinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)picolinic acid typically involves the reaction of fluorinated benzyl compounds with picolinic acid. The reaction is carried out under controlled temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: 3-Methyl-6-(trifluoromethyl)picolinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes have applications in enzyme inhibition and protein binding studies .
Medicine: The compound is explored for its potential therapeutic properties, including its role as an antiviral agent. It works by binding to zinc finger proteins, altering their structure and inhibiting their function .
Industry: In the industrial sector, this compound is used as a catalyst in organic synthesis reactions, such as esterification and acylation .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding, leading to changes in protein structure and function. This mechanism is particularly relevant in its antiviral activity .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid (Niacin): Has the carboxyl side chain at the 3-position.
Isonicotinic acid: Features the carboxyl side chain at the 4-position.
Uniqueness: 3-Methyl-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the picolinic acid ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
1211584-36-9 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
RQNQITWZEDOKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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